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molecular formula C13H21N B1361058 N-(1-ethylpropyl)-3,4-dimethylaniline CAS No. 56038-89-2

N-(1-ethylpropyl)-3,4-dimethylaniline

Cat. No. B1361058
M. Wt: 191.31 g/mol
InChI Key: ZOTRFGNOTDLOAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04119669

Procedure details

A solution of 3,4-xylidine (1.2 g., 0.01 mole) and diethyl ketone (5 ml.) in methanol (20 ml.) is stirred at room temperature in the presence of sodium cyanoborohydride (1.1 g.) and 3A molecular sieves (3.0 g.). The pH is monitored each half hour and maintained at 6 by adding acetic acid in 5 drop portions as required. After 7 hours, the sieves are removed by filtration and the filtrate is diluted with water (100 ml.) and then acidified with hydrochloric acid. The solution is then basified with solid potassium carbonate and extracted with ethyl ether. The ether solution is dried and then evaporated leaving the desired product as a residual oil in 97.5% yield and in 93% purity as determined by gas-liquid chromatography. The compound had a boiling point of 80° C. at a pressure of 0.1 mm. Its elemental analysis is as follows:
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step One
[Compound]
Name
3A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
97.5%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([CH3:8])=[C:4]([CH3:9])[CH:3]=1.[CH2:10]([C:12]([CH2:14][CH3:15])=O)[CH3:11].C([BH3-])#N.[Na+].C(O)(=O)C>CO>[CH2:10]([CH:12]([NH:1][C:2]1[CH:7]=[CH:6][C:5]([CH3:8])=[C:4]([CH3:9])[CH:3]=1)[CH2:14][CH3:15])[CH3:11] |f:2.3|

Inputs

Step One
Name
Quantity
1.2 g
Type
reactant
Smiles
NC1=CC(=C(C=C1)C)C
Name
Quantity
5 mL
Type
reactant
Smiles
C(C)C(=O)CC
Name
Quantity
1.1 g
Type
reactant
Smiles
C(#N)[BH3-].[Na+]
Name
3A
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
20 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintained at 6
WAIT
Type
WAIT
Details
After 7 hours
Duration
7 h
CUSTOM
Type
CUSTOM
Details
the sieves are removed by filtration
ADDITION
Type
ADDITION
Details
the filtrate is diluted with water (100 ml.)
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The ether solution is dried
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
C(C)C(CC)NC1=CC(=C(C=C1)C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 97.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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